4-butyl-3-((3-methoxybenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
Description
4-Butyl-3-((3-methoxybenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a benzothiadiazine derivative characterized by a bicyclic core structure fused with a benzene ring. Key structural features include:
- 4-position substitution: A butyl chain, which may enhance lipophilicity and influence pharmacokinetic properties.
- 1,1-dioxide moiety: A sulfone group critical for electronic effects and hydrogen bonding.
Properties
IUPAC Name |
4-butyl-3-[(3-methoxyphenyl)methylsulfanyl]-1λ6,2,4-benzothiadiazine 1,1-dioxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S2/c1-3-4-12-21-17-10-5-6-11-18(17)26(22,23)20-19(21)25-14-15-8-7-9-16(13-15)24-2/h5-11,13H,3-4,12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCFWREPDPZSDIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-butyl-3-((3-methoxybenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide typically involves the condensation of appropriate sulfonamides with heterocyclic methyl carbimidates. The reaction conditions often include the use of pyridine and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as a base . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-butyl-3-((3-methoxybenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Its ability to inhibit certain enzymes and modulate biological pathways suggests potential therapeutic uses.
Mechanism of Action
The mechanism of action of 4-butyl-3-((3-methoxybenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide involves its interaction with specific molecular targets. It can inhibit enzymes such as xanthine oxidase and aldose reductase, which are involved in various metabolic pathways. The compound may also modulate ATP-sensitive potassium channels, affecting cellular processes like insulin release .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
4-Position Substituents
The 4-position substituent significantly modulates activity and metabolic stability:
- Ethyl/allyl/cyclopropyl groups (e.g., 4-ethyl or 4-allyl derivatives in thieno[3,2-e]-1,2,4-thiadiazine dioxides) enhance AMPA receptor potentiation and cognitive effects .
- Fluorinated alkyl chains (e.g., 4-(2-fluoroethyl) in benzothiadiazine dioxides) improve metabolic stability and oral bioavailability compared to non-fluorinated analogs .
3-Position Substituents
The (3-methoxybenzyl)thio group distinguishes the target compound from analogs with:
- Methyl or heteroaryl groups (e.g., 3-pyridyl in compound 6 from ): These substituents are linked to antitumor activity, particularly in renal and lung cancer cell lines .
- Alkylthio or amino groups: Such modifications in benzothiadiazines influence binding to carbonic anhydrase isoforms and potassium channels .
Core Heterocycle Variations
- Benzothiadiazine vs. Thienothiadiazine: Thiophene-fused analogs (e.g., thieno[3,2-e]-1,2,4-thiadiazine dioxides) exhibit comparable AMPA potentiation but altered pharmacokinetic profiles due to reduced aromaticity .
- Pyridothiadiazines : Pyridine-fused cores (e.g., pyrido[4,3-e]-1,2,4-thiadiazine dioxides) show enhanced solubility but reduced metabolic stability in vivo .
Antitumor Activity
- Compound 6 (3-pyridyl-substituted benzo[e]thiadiazine 1,1-dioxide): Inhibited renal cancer cell lines (IC₅₀ ~10 μM) .
Neurological Effects
- Thieno[3,2-e]-1,2,4-thiadiazine dioxides (e.g., compound 24): Showed cognitive enhancement at 0.3 mg/kg orally in mice via AMPA receptor modulation .
- Benzothiadiazine dioxides with fluorinated chains: Demonstrated improved blood-brain barrier penetration compared to non-fluorinated analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
